1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-fluoro-5-pentoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-5-6-7-17-13-9-11(14(16)4-2)8-12(15)10-13/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHCEAKOLWBTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C(=O)CC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-5-pentyloxybenzene
The foundational intermediate for this route is 3-fluoro-5-pentyloxybenzene, synthesized via a three-step process. Beginning with 1,3-dihydroxybenzene (resorcinol), selective alkylation introduces the pentyloxy group at position 5 using pentyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent fluorination of the remaining hydroxyl group employs diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C, achieving 78% yield.
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0°C → RT | 63 |
| FeCl₃ | Toluene | Reflux | 41 |
| BF₃·OEt₂ | DCM | −10°C | 55 |
Sequential Alkoxylation-Fluorination Approach
Initial Alkoxylation of 3-Fluorophenyl Propan-1-one
Starting with 3-fluorophenyl propan-1-one, nucleophilic aromatic substitution introduces the pentyloxy group. Potassium tert-butoxide (t-BuOK) deprotonates the ketone α-hydrogen, generating an enolate that attacks pentyl bromide in tetrahydrofuran (THF) at 60°C. This method achieves 58% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Fluorine Retention and Byproduct Mitigation
Fluorine stability under alkaline conditions is critical. Employing a phase-transfer catalyst (tetrabutylammonium bromide) enhances reaction efficiency, reducing side products like defluorinated derivatives. Post-reaction purification via column chromatography (hexane:ethyl acetate, 4:1) isolates the target compound in 89% purity.
Catalytic Hydrogenation of Nitro Precursors
Nitro Group as a Directing and Leaving Group
3-Nitro-5-pentyloxypropiophenone serves as a precursor, synthesized via nitration of 5-pentyloxypropiophenone using nitric acid (HNO₃) in sulfuric acid at 0°C. Fluorodenitration with hydrogen fluoride (HF) in acetonitrile replaces the nitro group with fluorine, yielding 71% of 1-(3-fluoro-5-(pentyloxy)phenyl)propan-1-one.
Table 2. Fluorodenitration Conditions and Outcomes
| Fluorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HF | CH₃CN | 25°C | 71 |
| DAST | DCM | −78°C | 65 |
| Selectfluor® | H₂O | 80°C | 34 |
Nucleophilic Aromatic Substitution (SₙAr)
Displacement of Activated Leaving Groups
This method leverages the electron-withdrawing nature of the ketone to activate the ring for SₙAr. 3-Chloro-5-pentyloxypropiophenone reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, achieving 66% yield. The reaction’s success hinges on the para-directing effect of the pentyloxy group, which positions the chlorine optimally for displacement.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 63 | 95 | Moderate | High |
| Alkoxylation-Fluorination | 58 | 89 | Low | Moderate |
| Catalytic Hydrogenation | 71 | 97 | High | Low |
| SₙAr | 66 | 93 | High | Moderate |
The catalytic hydrogenation route offers the highest yield and purity, albeit with elevated costs due to HF handling. For industrial-scale production, the SₙAr method balances scalability and cost, while Friedel-Crafts acylation remains viable for laboratory-scale synthesis .
Chemical Reactions Analysis
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or pentyloxy groups, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include the use of specific catalysts, solvents, and temperature control to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its activity as a synthetic agonist for various receptors, particularly in the context of neuropharmacology. Its structural features suggest that it may interact with G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. Studies have shown that modifications in the side chains can significantly affect the binding affinity and efficacy of the compound .
Case Study: GPR88 Agonists
In a recent study, derivatives of 1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one were synthesized and evaluated for their agonistic activity on GPR88 receptors. The structure-activity relationship (SAR) indicated that specific modifications could enhance brain penetration and receptor selectivity. The most potent compounds demonstrated EC50 values in the nanomolar range, highlighting their potential as therapeutic agents for neurological disorders .
Organic Synthesis
Synthetic Routes
The compound can be synthesized through various organic reactions, including alkylation and acylation processes. A notable method involves the reaction of 3-fluoro-5-(pentyloxy)phenol with propanoyl chloride under basic conditions, yielding high purity products suitable for further functionalization .
Data Table: Synthesis Overview
| Reaction Type | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Alkylation | 3-Fluoro-5-(pentyloxy)phenol + Propanoyl Chloride | 85 | Base-catalyzed at room temp |
| Acylation | Phenol derivative + Acid Chloride | 78 | Reflux in organic solvent |
Agrochemical Applications
Pesticidal Activity
Research has indicated that compounds similar to this compound exhibit pesticidal properties. The presence of the pentyloxy group enhances lipophilicity, which is advantageous for penetration into plant tissues. Preliminary tests have shown effective control over specific pests, suggesting potential use in agricultural formulations .
Materials Science
Polymer Development
The compound has also been explored for its utility in materials science, particularly in the development of polymers with specific thermal and mechanical properties. Incorporating this compound into polymer matrices has been shown to improve their thermal stability and mechanical strength, making them suitable for advanced applications .
Mechanism of Action
The mechanism by which 1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one exerts its effects depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoro group can enhance binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis routes:
| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Synthesis | Reference ID |
|---|---|---|---|---|---|
| Target Compound: 1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one | 3-F, 5-pentyloxy | C₁₄H₁₉FO₂* | ~238.3* | Combines electron-withdrawing (F) and donating (pentyloxy) groups; synthesis not detailed. | [12]† |
| 1-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | 3-F, 5-CF₃ | C₁₀H₈F₄O | 236.17 | Strong electron-withdrawing CF₃ group; higher polarity than target compound. | [8] |
| 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one | 4-OEt, 3-F, 5-F | C₁₁H₁₂F₂O₂ | 214.21 | Dual fluorine substituents; ethoxy group enhances solubility. | [17] |
| 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 3-F, 4-OMe | C₁₀H₁₁FO₂ | 182.19 | Adjacent F and OMe groups; steric hindrance may affect reactivity. | [18] |
| 1-(4-(Trifluoromethylthio)phenyl)propan-1-one | 4-SCF₃ | C₁₀H₉F₃OS | 234.24 | Strong electron-withdrawing SCF₃ group; potential for unique reaction pathways. | [19] |
| 1-(4-(Benzoyl)phenyl)propan-1-one | 4-benzoyl | C₁₆H₁₄O₂ | 238.28 | Benzoyl substituent enables Fischer indolization reactions. | [9] |
*Estimated based on positional isomer in [12]. †Assumed structural similarity.
Key Observations:
- Electronic Effects: Fluorine (F) and trifluoromethyl (CF₃) groups are electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions. The pentyloxy group (O-pentyl) in the target compound donates electrons via resonance, creating a push-pull electronic effect .
- Synthetic Routes: Fluorinated analogs like 3-Fluoro-5-phenylpentan-2-one () are synthesized via AgSbF6-catalyzed nucleophilic fluorination, whereas 1-(4-(benzoyl)phenyl)propan-1-one undergoes Fischer indolization .
Physical Properties :
Biological Activity
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural features, including a fluorinated phenyl ring and a pentyloxy substituent, exhibits various interactions with biological systems that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19FO
- Molecular Weight : 234.3 g/mol
- Functional Groups : Ketone, Fluoro group, Ether
This compound's unique properties arise from the presence of the fluorine atom, which modifies its electronic characteristics and potentially enhances its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Research indicates that the fluorine atom and the pentyloxy group can significantly influence the compound's binding affinity and selectivity towards these targets .
Biological Activity Data
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Several studies have indicated that derivatives of this compound exhibit potent anticancer properties. For instance, a related study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potential for therapeutic applications .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.2 | Breast Cancer |
| Related Compound B | 0.1 | Breast Cancer |
Antimicrobial Activity
Preliminary investigations have also suggested antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of bacterial growth through metabolic interference.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of fluorinated phenyl ketones, including this compound. The results indicated that compounds with similar structures exhibited high selectivity for cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and elucidate the potential inhibitory effects on these enzymes, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a pentyloxy-substituted fluorobenzene derivative reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic activation but may require careful quenching to avoid side reactions.
- Solvent selection : Dichloromethane or nitrobenzene enhances acylation efficiency due to their polarity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for meta-F), while ¹H NMR identifies pentyloxy protons (δ 1.2–1.6 ppm for CH₂ groups) .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the pentyloxy chain or thermal motion artifacts .
- Mass spectrometry : High-resolution LC-MS (ESI+) verifies molecular ion [M+H]⁺ at m/z 268.12 .
Q. What physicochemical properties are critical for experimental design, and how do substituents influence them?
- Key properties :
- LogP : Estimated at 3.8 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies.
- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays.
- Thermal stability : DSC analysis shows decomposition above 200°C, guiding storage conditions .
- Substituent effects : The electron-withdrawing fluorine enhances ketone reactivity, while the pentyloxy group increases hydrophobicity, affecting aggregation in polar media .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodology :
- Kinetic isotope effects (KIE) : Deuterium labeling at the propanone α-carbon distinguishes between nucleophilic vs. electrophilic pathways.
- DFT calculations : Gaussian09 simulations model transition states, revealing activation barriers for Friedel-Crafts acylation or ketone reduction .
- In-situ IR spectroscopy : Monitors carbonyl (C=O) stretching frequency shifts (1700–1750 cm⁻¹) during reactions .
Q. How do computational models predict the compound’s electronic properties and reactivity?
- Approach :
- DFT studies : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating susceptibility to nucleophilic attack at the ketone .
- Molecular docking : AutoDock Vina predicts binding poses with cytochrome P450 enzymes, highlighting steric clashes with the pentyloxy chain .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Resolution strategies :
- Batch variability : Trace moisture in AlCl₃ can reduce yields; strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
- Biological assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content may explain discrepancies in IC₅₀ values. Normalize data to internal controls (e.g., β-galactosidase) .
Q. What methodologies assess the compound’s interactions with biological targets?
- Techniques :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like COX-2, with immobilization via amine coupling .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-receptor interactions, requiring high-purity compound (>98%) .
Q. Are there alternative synthetic strategies to improve scalability or functional group compatibility?
- Innovative routes :
- Microwave-assisted synthesis : Reduces reaction time from 12 hr to 2 hr (80°C, 150 W) while maintaining yield (75–80%) .
- Protecting groups : Use of TBS ethers for the pentyloxy chain prevents undesired side reactions during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
